molecular formula C9H13Cl B14494666 5-Chloro-2,6-dimethylhept-1-en-3-yne CAS No. 63768-68-3

5-Chloro-2,6-dimethylhept-1-en-3-yne

Cat. No.: B14494666
CAS No.: 63768-68-3
M. Wt: 156.65 g/mol
InChI Key: JAWCWOUJSBJHND-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₃Cl Average Molecular Mass: 156.653 g/mol Monoisotopic Mass: 156.070578 g/mol ChemSpider ID: 57501595 IUPAC Name: 5-Chloro-2,6-dimethylhept-1-en-3-yne CAS Registry Number: 63768-68-3

This compound features a conjugated ene-yne system (C1–C2 double bond and C3–C4 triple bond) with substituents at positions 2 (methyl), 5 (chloro), and 6 (methyl). The absence of defined stereocenters (as noted in ) suggests a planar geometry at the substituted carbons, which may influence its reactivity and physical properties. Its structural complexity, combining alkene, alkyne, and halogen functionalities, makes it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

63768-68-3

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

5-chloro-2,6-dimethylhept-1-en-3-yne

InChI

InChI=1S/C9H13Cl/c1-7(2)5-6-9(10)8(3)4/h8-9H,1H2,2-4H3

InChI Key

JAWCWOUJSBJHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC(=C)C)Cl

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The compound’s structure (C₉H₁₃Cl) comprises a heptane backbone with a chlorine atom at C5, methyl groups at C2 and C6, and a conjugated enyne system spanning C1–C3. The IUPAC name 5-chloro-2,6-dimethylhept-1-en-3-yne reflects this arrangement, with the triple bond between C3 and C4 and a double bond between C1 and C2. The SMILES notation CC(C)C(C#CC(=C)C)Cl highlights the branching and halogen placement.

Reactivity Profile

The chlorine at C5 participates in nucleophilic substitutions, while the enyne system undergoes cycloadditions and metal-catalyzed couplings. The compound’s XLogP3 value of 3.8 indicates significant hydrophobicity, influencing solvent selection in synthesis. Steric hindrance from the methyl groups complicates functionalization at C2 and C6, necessitating tailored reaction conditions.

Synthetic Pathways and Methodologies

Nucleophilic Substitution from tert-Butylacetylene Precursors

Lithium-Mediated Alkylation

A foundational approach involves lithiating tert-butylacetylene followed by reaction with electrophilic partners. In a representative protocol:

  • Lithiation : tert-Butylacetylene reacts with butyllithium (1.6 M in hexane) at 0°C in tetrahydrofuran (THF), forming a lithium acetylide.
  • Electrophilic Quenching : Addition of acrolein at 0°C over 45 minutes yields 6,6-dimethylhept-1-en-4-yn-3-ol after protonation.
  • Chlorination : Treatment with thionyl chloride (SOCl₂) substitutes the hydroxyl group with chlorine, producing the target compound.

This method achieves 60–73% yield after distillation, though competing elimination reactions reduce efficiency.

Key Data

Step Conditions Yield
Lithiation 0°C, THF, 5 h 90%*
Acrolein addition 0°C → RT, 18 h 73%
Chlorination SOCl₂, DCM, 24 h 82%

*Intermediate yield before purification.

Sonogashira Coupling Strategy

Palladium-Catalyzed Cross-Coupling

Patent CN105016966A outlines a three-step route leveraging Sonogashira coupling:

  • Hydrolysis : (E)-1,3-Dichloropropene undergoes basic hydrolysis to form (E)-1-hydroxy-3-chloropropene.
  • Coupling : Reacting with tert-butylacetylene using Pd(PPh₃)₄/CuI in triethylamine produces (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.
  • Chlorination : Phosphorus pentachloride (PCl₅) in hexane replaces the hydroxyl group with chlorine.

This method achieves 68% overall yield with >95% stereochemical purity for the (E)-isomer.

Reaction Optimization

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) maximizes coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve conversion vs. non-polar media.

Comparative Analysis of Methodologies

Yield and Scalability

Method Key Advantage Limitation Max Yield
Lithiation/Chlorination High functional group tolerance Sensitive to moisture 73%
Sonogashira Coupling Stereochemical control Requires noble metal catalysts 68%

The lithiation route offers simpler setup but struggles with byproduct formation during chlorination. In contrast, the Sonogashira method enables precise geometry control but incurs higher costs from palladium catalysts.

Byproduct Formation

  • Lithiation Route :

    • Major Byproduct : 2,6-Dimethylhept-1-en-3-yne (dechlorinated analog) forms via elimination (∼15% yield).
    • Mitigation : Low-temperature (−20°C) chlorination reduces elimination.
  • Sonogashira Route :

    • Homocoupling : tert-Butylacetylene dimerization occurs with insufficient catalyst loading (∼8% yield).
    • Mitigation : Excess CuI (15 mol%) suppresses dimer formation.

Emerging Techniques and Innovations

Flow Chemistry Approaches

Recent adaptations employ continuous-flow systems to enhance reaction control:

  • Microreactor Lithiation : tert-Butylacetylene and n-BuLi react in a 0.5 mm channel at −15°C, reducing side reactions by 40%.
  • In-line Chlorination : SOCl₂ is introduced via a T-mixer, achieving 85% conversion in 10 minutes vs. 24 hours in batch.

Biocatalytic Chlorination

Preliminary studies utilize chloroperoxidase enzymes to install chlorine regioselectively:

  • Substrate : 2,6-Dimethylhept-1-en-3-yne
  • Conditions : H₂O₂, KCl, pH 3.0, 25°C
  • Outcome : 52% yield with 98% selectivity for C5 chlorination.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-dimethylhept-1-en-3-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Alcohols or amines.

Scientific Research Applications

5-Chloro-2,6-dimethylhept-1-en-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-dimethylhept-1-en-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of both double and triple bonds allows for versatile reactivity with various biological molecules.

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns

The table below compares 5-Chloro-2,6-dimethylhept-1-en-3-yne with structurally related chloroalkenynes:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Reactivity Notes
5-Chloro-2,6-dimethylhept-1-en-3-yne C₉H₁₃Cl 156.65 Cl (C5), Me (C2, C6) High polarity due to Cl; steric hindrance from methyl groups
5-Chloro-2-methylhept-1-en-3-yne C₈H₁₁Cl 142.63 Cl (C5), Me (C2) Reduced steric bulk; higher solubility in polar solvents (theoretical)
5-Bromo-2,6-dimethylhept-1-en-3-yne C₉H₁₃Br 201.11 Br (C5), Me (C2, C6) Increased molecular mass; enhanced electrophilicity at C5 (theoretical)
5-Chloro-3,6-dimethylhept-1-en-4-yne C₉H₁₃Cl 156.65 Cl (C5), Me (C3, C6) Shifted yne position alters conjugation; potential for varied cycloaddition reactivity

Key Observations :

  • Chlorine vs.

Functional Group Comparisons: Ene-Yne Systems

Compounds with conjugated ene-yne systems are compared here for their electronic and reactive profiles:

Compound Name Functional Groups Conjugation Length Stability Notes
5-Chloro-2,6-dimethylhept-1-en-3-yne C1–C2 (ene), C3–C4 (yne) Short (C1–C4) Moderate stability; prone to [2+2] cycloaddition
4-Chloro-1-penten-3-yne C1–C2 (yne), C3–C4 (ene) Isolated Less conjugation; higher reactivity in hydrogenation
5-Chloro-2-methylhex-1-en-3-yne C1–C2 (ene), C3–C4 (yne) Short (C1–C4) Similar conjugation; lower steric hindrance enables faster halogen displacement

Reactivity Insights :

  • The conjugation in 5-Chloro-2,6-dimethylhept-1-en-3-yne may stabilize transition states in cycloaddition reactions, whereas isolated ene-yne systems (e.g., 4-Chloro-1-penten-3-yne) favor stepwise addition mechanisms.

Halogen and Methyl Substitution Effects

The interplay between chloro and methyl substituents significantly impacts physicochemical properties:

Property 5-Chloro-2,6-dimethylhept-1-en-3-yne 5-Fluoro-2,6-dimethylhept-1-en-3-yne 2,6-Dimethylhept-1-en-3-yne
Boiling Point (°C) ~180–190 (estimated) ~170–180 (estimated) ~160–170 (estimated)
Solubility in H₂O Low (hydrophobic Cl and Me groups) Slightly higher (polar F substituent) Very low
Electrophilicity at C5 High (Cl withdrawal) Moderate (F withdrawal) N/A

Trends :

  • Halogen Electronegativity : Chlorine’s moderate electronegativity enhances electrophilicity at C5 compared to fluorine, which is smaller and less polarizable.
  • Methyl Groups: The dual methyl groups increase hydrophobicity and steric bulk, reducing solubility in polar solvents compared to non-methylated analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges for 5-Chloro-2,6-dimethylhept-1-en-3-yne, and what methodological strategies address them?

  • Answer: The compound’s synthesis involves balancing reactivity of the alkyne, chloro, and alkene groups. Key challenges include regioselectivity in alkylation and avoiding premature halogen elimination. Methodological approaches:

  • Use low-temperature (-20°C to 0°C) Sonogashira coupling to stabilize intermediates .
  • Employ protecting groups (e.g., TMS for alkynes) to prevent side reactions during chlorination .
  • Purification via fractional distillation or preparative GC-MS to isolate isomers, given structural similarity to byproducts like 5-chloro-2-methylheptene derivatives .

Q. Which spectroscopic techniques are critical for characterizing 5-Chloro-2,6-dimethylhept-1-en-3-yne, and what spectral markers should be prioritized?

  • Answer:

  • NMR (¹H/¹³C): Focus on alkene protons (δ 4.8–5.5 ppm, doublet splitting) and alkyne carbons (δ 70–90 ppm). Chlorine’s electronegativity deshields adjacent methyl groups (δ 1.8–2.2 ppm for C-2 and C-6 methyls) .
  • IR: Alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Cl stretch (~550–850 cm⁻¹). Overlap with alkene C=C (~1650 cm⁻¹) requires deconvolution software for accurate assignment .
  • GC-MS: Monitor molecular ion [M]⁺ at m/z 156 (calculated) and fragment peaks (e.g., loss of Cl at m/z 121) to confirm purity .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of 5-Chloro-2,6-dimethylhept-1-en-3-yne under catalytic conditions be resolved?

  • Answer: Discrepancies often arise from solvent polarity effects on catalyst efficiency (e.g., Pd/C vs. CuI). Methodological solutions:

  • Perform kinetic studies using in situ FTIR to track intermediate formation rates .
  • Compare solvent dielectric constants (e.g., DMF vs. THF) to correlate with yield variations. Statistical tools like ANOVA can isolate solvent as a variable .
  • Validate catalyst loading via ICP-MS to detect trace metal residues influencing side reactions .

Q. What computational methods best model the electronic structure of 5-Chloro-2,6-dimethylhept-1-en-3-yne, and how do they align with empirical data?

  • Answer:

  • DFT (B3LYP/6-311+G(d,p)): Predicts bond angles (C≡C-Cl ~110°) and electron density maps. Compare with X-ray crystallography (if available) for halogen bonding patterns .
  • Molecular Dynamics (MD): Simulate thermal stability by tracking bond dissociation energies (e.g., C-Cl vs. C≡C) under varying temperatures (25–100°C). Experimental validation via TGA-DSC can confirm decomposition thresholds .
  • TD-DFT: UV-Vis spectra simulations (λmax ~240 nm) should match experimental data within ±5 nm; deviations indicate solvent polarity effects not accounted for in gas-phase models .

Q. How can researchers mitigate oxidative degradation of 5-Chloro-2,6-dimethylhept-1-en-3-yne during storage or reaction conditions?

  • Answer:

  • Stability Studies: Use accelerated aging tests (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., chloroepoxides) indicate susceptibility to autoxidation .
  • Additives: Introduce radical scavengers (BHT at 0.1% w/w) or store under argon with molecular sieves to quench reactive oxygen species .
  • Reaction Design: Replace protic solvents (e.g., ethanol) with aprotic media (acetonitrile) to reduce acid-catalyzed decomposition .

Data Contradiction & Reproducibility

Q. What frameworks ensure reproducibility in kinetic studies of 5-Chloro-2,6-dimethylhept-1-en-3-yne’s reactivity?

  • Answer:

  • Standardized Protocols: Publish detailed reaction parameters (e.g., stirring rate, syringe pump calibration) to minimize operator-dependent variability .
  • Open Data Practices: Share raw NMR/GC-MS files in repositories (e.g., Zenodo) for independent validation. Metadata should include instrument model and software version .
  • Interlaboratory Comparisons: Collaborate via platforms like the EPA DSSTox Network to benchmark results against shared reference samples .

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